N-(4-methoxy-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoxazole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and its subsequent fusion with the pyridine ring. Common synthetic routes may involve:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Coupling Reactions: Use of Suzuki–Miyaura coupling to attach the methoxy and methyl groups to the aromatic rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole and pyridine derivatives, such as:
4-Methoxyphenyl derivatives: Compounds with similar methoxy and methyl substitutions on aromatic rings.
Isoxazole derivatives: Molecules with the isoxazole ring structure, which may exhibit similar biological activities.
Uniqueness
N~4~-(4-METHOXY-2-METHYLPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-9-7-12(22-4)5-6-14(9)19-16(21)13-8-10(2)18-17-15(13)11(3)20-23-17/h5-8H,1-4H3,(H,19,21) |
InChI Key |
YSRTXXUCUCPESO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=C(C=C3)OC)C |
Origin of Product |
United States |
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